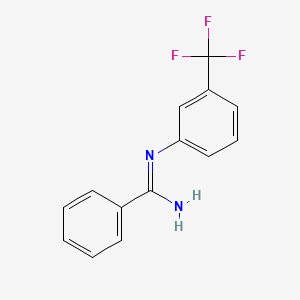
N-(alpha,alpha,alpha-Trifluoro-m-tolyl)benzamidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(alpha,alpha,alpha-Trifluoro-m-tolyl)benzamidine is an organic compound with the chemical formula C12H9F3N. It is a white solid with a distinctive odor and has a melting point between 100 and 102 degrees Celsius. This compound is soluble in organic solvents such as ether, chloroform, and ethanol .
Preparation Methods
N-(alpha,alpha,alpha-Trifluoro-m-tolyl)benzamidine can be synthesized through various synthetic routes. One commonly used method is the Boro substitution reaction of piperazine with 3-fluoromethylphenylboronic acid . The reaction conditions typically involve the use of a suitable solvent and a catalyst to facilitate the substitution process. Industrial production methods may vary, but they generally follow similar principles to ensure high yield and purity of the final product.
Chemical Reactions Analysis
N-(alpha,alpha,alpha-Trifluoro-m-tolyl)benzamidine undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce amines or alcohols.
Scientific Research Applications
N-(alpha,alpha,alpha-Trifluoro-m-tolyl)benzamidine has several scientific research applications, including:
Chemistry: It is used as a reagent in various organic synthesis reactions and as a building block for more complex molecules.
Biology: This compound is utilized in studies involving enzyme inhibition and protein interactions.
Medicine: Research on this compound includes its potential use as a pharmaceutical intermediate and its effects on biological systems.
Industry: It is employed in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N-(alpha,alpha,alpha-Trifluoro-m-tolyl)benzamidine involves its interaction with specific molecular targets and pathways. It acts as a central nervous system stimulator by binding to serotonin receptors, particularly the 5-HT 1B serotonin receptors . This interaction modulates neurotransmitter release and affects various physiological processes.
Comparison with Similar Compounds
N-(alpha,alpha,alpha-Trifluoro-m-tolyl)benzamidine can be compared with other similar compounds such as:
N-(3-Trifluoromethylphenyl)piperazine: This compound shares a similar structure and is also used in research involving serotonin receptors.
1-(3-Trifluoromethylphenyl)piperazine hydrochloride: Another related compound with similar applications in scientific research.
The uniqueness of this compound lies in its specific chemical properties and its ability to interact with particular molecular targets, making it valuable for various research and industrial applications.
Biological Activity
N-(alpha,alpha,alpha-Trifluoro-m-tolyl)benzamidine is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry and pharmacology. This article reviews the biological activity associated with this compound, including its mechanisms of action, therapeutic implications, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by its unique trifluoromethyl group which enhances its lipophilicity and may influence its interaction with biological targets. The structure can be represented as follows:
This compound features a benzamidine moiety that is known for its ability to interact with various enzymes and receptors.
The biological activity of this compound primarily involves its role as an enzyme inhibitor. Benzamidines are often recognized for their ability to inhibit serine proteases and other enzymes by acting as competitive inhibitors. The trifluoromethyl substitution may enhance binding affinity due to increased electron-withdrawing effects.
Enzyme Inhibition
- Serine Proteases : The compound has been shown to inhibit serine proteases by mimicking the natural substrates. This inhibition can lead to therapeutic effects in conditions where serine proteases are dysregulated.
- Kinase Inhibition : Some studies suggest that benzamidine derivatives can also inhibit specific kinases involved in cancer progression, making them potential candidates for anticancer therapies.
Biological Activity Data
The following table summarizes key findings related to the biological activity of this compound:
| Biological Activity | Mechanism | Reference |
|---|---|---|
| Inhibition of serine proteases | Competitive inhibition | |
| Anticancer activity | Kinase inhibition | |
| Modulation of immune response | Effects on inflammatory pathways |
Case Studies
Several research studies have explored the biological implications of this compound:
- Antiviral Activity : A study investigated the compound's ability to reduce hepatitis B virus (HBV) replication. The results indicated a significant decrease in HBV DNA levels in vitro, suggesting potential as an antiviral agent .
- Cancer Research : Research demonstrated that this compound could inhibit cell proliferation in various cancer cell lines through the modulation of kinase pathways. Specifically, it was found to downregulate proteins associated with tumor growth .
- Inflammation Studies : Another study highlighted the compound's role in modulating inflammatory responses by inhibiting specific cytokines involved in chronic inflammation .
Properties
CAS No. |
23557-76-8 |
|---|---|
Molecular Formula |
C14H11F3N2 |
Molecular Weight |
264.25 g/mol |
IUPAC Name |
N'-[3-(trifluoromethyl)phenyl]benzenecarboximidamide |
InChI |
InChI=1S/C14H11F3N2/c15-14(16,17)11-7-4-8-12(9-11)19-13(18)10-5-2-1-3-6-10/h1-9H,(H2,18,19) |
InChI Key |
OIRRVWDRLICUAY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=NC2=CC=CC(=C2)C(F)(F)F)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















